![molecular formula C14H14N2O2 B1290430 3-(4-Aminophenoxy)-N-methylbenzamide CAS No. 284462-56-2](/img/structure/B1290430.png)
3-(4-Aminophenoxy)-N-methylbenzamide
Overview
Description
The compound "3-(4-Aminophenoxy)-N-methylbenzamide" is closely related to 3-aminobenzamide, which is a known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP plays a significant role in DNA repair processes, and its inhibition by 3-aminobenzamide has been shown to affect DNA repair mechanisms in various ways. The studies provided focus on the effects of 3-aminobenzamide on DNA repair, cell toxicity, and the induction of sister chromatid exchanges (SCEs) in the presence of alkylating agents .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of "this compound," they do provide insights into the synthesis of related compounds. For instance, paper describes the synthesis of a series of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles, which could offer a starting point for the synthesis of similar compounds, including "this compound."
Molecular Structure Analysis
The molecular structure of 3-aminobenzamide, which is similar to the compound , allows it to interact with DNA and affect the DNA repair process. The studies suggest that the aminobenzamide moiety is crucial for the inhibition of PARP and the subsequent effects on DNA repair mechanisms .
Chemical Reactions Analysis
3-Aminobenzamide has been shown to interact with DNA and DNA repair processes. It can increase the frequency of single-strand breaks in DNA when cells are exposed to alkylating agents . It also affects the frequency of SCEs, which is a marker of genetic damage and repair . The compound's interaction with DNA is mediated by its inhibition of PARP, which is involved in the repair of single-strand breaks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminobenzamide, such as its ability to penetrate cell membranes and its solubility, are important for its biological activity. These properties determine its effectiveness as a PARP inhibitor and its potential use in modulating DNA repair processes in cells . The compound's effects on cell growth and survival after exposure to DNA-damaging agents also highlight its impact on cellular processes .
Mechanism of Action
Target of Action
A study on similar compounds, derivatives of 4-(4-aminophenoxy)pyridinamide, suggests that these compounds were designed based on the binding patterns of cabozantinib and bms-777607 to met protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, survival, and migration .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with their targets (like met protein) through the formation of key hydrogen bonds . This interaction could lead to changes in the protein’s function, potentially inhibiting its activity and thus affecting cell proliferation and survival .
Biochemical Pathways
Based on its potential interaction with met protein, it can be inferred that it might affect pathways related to cell proliferation, survival, and migration .
Result of Action
Based on related studies, compounds with similar structures have shown moderate to excellent antiproliferative activity against different cell lines . This suggests that 3-(4-Aminophenoxy)-N-methylbenzamide might also have potential antiproliferative effects.
Future Directions
properties
IUPAC Name |
3-(4-aminophenoxy)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAAMQDJUGLXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635177 | |
Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
284462-56-2 | |
Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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